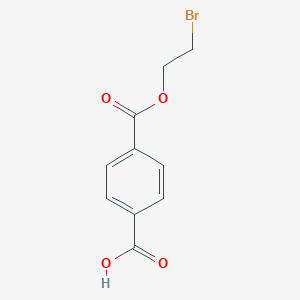

Terephthalic acid mono(2-bromoethyl) ester

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves nucleophilic substitution reactions, as demonstrated in the preparation of poly(ester amide)s from terephthalic acid bis(carboxydiphenyl methyl)ester and different diamines (Mehdipour‐Ataei, 2005). Such methodologies highlight the versatility of terephthalic acid derivatives in creating high-performance materials.

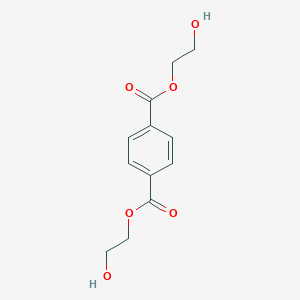

Molecular Structure Analysis

The molecular structure of derivatives of terephthalic acid, such as those used in the synthesis of polyesters, is crucial for understanding their properties and applications. For instance, the liquid crystalline properties of hyperbranched polyesters prepared from specific terephthalic acid derivatives were investigated through DSC and optical microscopy, revealing the significance of molecular structure in determining material characteristics (Hahn et al., 1998).

Applications De Recherche Scientifique

Fire-Resistant Fibers : Bromine-containing terephthalic acids, such as Terephthalic acid mono(2-bromoethyl) ester, can be used as monomers to create fire-resistant fibers. These fibers have satisfactory physicomechanical properties and are self-extinguishing, making them suitable for use in films and fibers (O. Pankina et al., 1984).

Foodstuff Stabilization : In the food industry, Terephthalic acid helps in stabilizing vitamins A and D3 in foodstuffs. It is observed that while alpha-tocopherol reduces faster, the vitamin content in polyterephthalic acid esters foils is not reduced as significantly as in model tests (I. Steiner, 1991).

Stability of Water-Soluble Vitamins : Sodium terephthalate, another form of Terephthalic acid, stabilizes water-soluble vitamins like thiamin and riboflavin, particularly in cooking foils. However, it is noted that ascorbic acid protection diminishes during prolonged heating at high temperatures (I. Steiner, 1990).

Neurological Effects : Chronic exposure to terephthalic acid and its dimethyl ester in rats indicates a decrease in norepinephrine uptake and activation of specific enzymes in the brain, hinting at potential neurological impacts (Davidenko Av et al., 1984).

Plasticizer Industry Applications : Terephthalic acid esterification using SnCl2-15H3PW12O40/AC catalysts, which have both Bronsted and Lewis acid sites, shows high catalytic activity and stability under atmospheric pressure. This process is beneficial for the plasticizer industry (Tan Jihuai et al., 2018).

Biobased Technologies : There is emerging interest in biobased terephthalic acid technologies to increase the biobased content of PET (polyethylene terephthalate) to 100%. These technologies have potential applications in plastics, fibers, and films (I. ColliasDimitris et al., 2014).

Synthesis of Poly(ester-urethane) : A study showed that the unsaturated poly(ester-urethane) synthesized from recycled PET bottles using terephthalic acid demonstrated promising thermal, mechanical, and electrical properties, suggesting its applicability in various fields (A. Issam et al., 2012).

Safety And Hazards

The safety data sheet for Terephthalic acid mono(2-bromoethyl) ester indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, removing the victim to fresh air if inhaled, and rinsing with water if it comes into contact with the eyes .

Propriétés

IUPAC Name |

4-(2-bromoethoxycarbonyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO4/c11-5-6-15-10(14)8-3-1-7(2-4-8)9(12)13/h1-4H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQFCKVQQFAJQCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)C(=O)OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427382 | |

| Record name | Terephthalic acid mono(2-bromoethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Terephthalic acid mono(2-bromoethyl) ester | |

CAS RN |

173550-97-5 | |

| Record name | Terephthalic acid mono(2-bromoethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

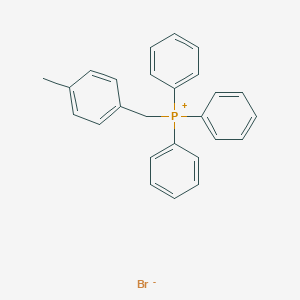

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

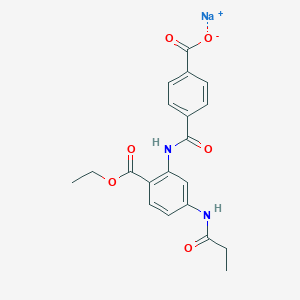

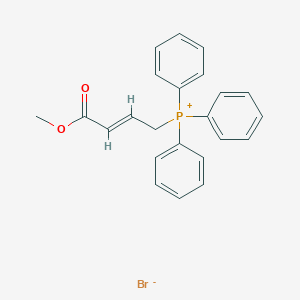

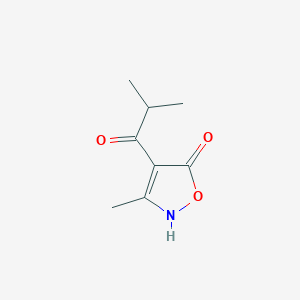

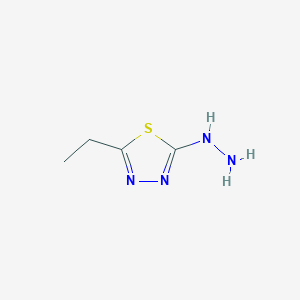

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,1'-Binaphthalene]-2,2'-diamine](/img/structure/B44522.png)

![N-[2-(Chloroacetyl)phenyl]-N-methylformamide](/img/structure/B44533.png)

![Benzhydryl (6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-3-[[1-(2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B44547.png)